molecular formula C16H19N3O3S B7130233 1-(4-Isoquinolin-5-ylsulfonylpiperazin-1-yl)propan-1-one

1-(4-Isoquinolin-5-ylsulfonylpiperazin-1-yl)propan-1-one

Cat. No.: B7130233
M. Wt: 333.4 g/mol
InChI Key: WLCOUCUXRLUBEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Isoquinolin-5-ylsulfonylpiperazin-1-yl)propan-1-one is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Isoquinolin-5-ylsulfonylpiperazin-1-yl)propan-1-one typically involves the reaction of isoquinoline derivatives with piperazine and sulfonyl chloride under controlled conditions. One common method includes:

    Starting Materials: Isoquinoline, piperazine, and sulfonyl chloride.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The temperature is maintained at around 0-5°C initially and then gradually increased to room temperature.

    Procedure: Isoquinoline is first reacted with sulfonyl chloride to form the sulfonyl isoquinoline intermediate. This intermediate is then reacted with piperazine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Isoquinolin-5-ylsulfonylpiperazin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

1-(4-Isoquinolin-5-ylsulfonylpiperazin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Isoquinolin-5-ylsulfonylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Piperazin-1-ylsulfonyl)isoquinoline
  • 1-(4-Phenylpiperazin-1-yl)propan-1-one
  • 1-(4-Methylpiperazin-1-yl)propan-1-one

Comparison

1-(4-Isoquinolin-5-ylsulfonylpiperazin-1-yl)propan-1-one is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it may exhibit enhanced potency or selectivity towards certain molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(4-isoquinolin-5-ylsulfonylpiperazin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-2-16(20)18-8-10-19(11-9-18)23(21,22)15-5-3-4-13-12-17-7-6-14(13)15/h3-7,12H,2,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCOUCUXRLUBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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